[3-(difluoromethoxy)-2-fluorophenyl]methanol
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Overview
Description
[3-(Difluoromethoxy)-2-fluorophenyl]methanol is an organic compound that features a difluoromethoxy group and a fluorine atom attached to a benzene ring, with a methanol group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-hydroxybenzaldehyde with difluoromethyl ether and a fluorinating agent under controlled conditions . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of [3-(difluoromethoxy)-2-fluorophenyl]methanol may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for further applications .
Chemical Reactions Analysis
Types of Reactions
[3-(Difluoromethoxy)-2-fluorophenyl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the fluorine atoms, resulting in a less fluorinated derivative.
Substitution: The fluorine atoms can be substituted with other functional groups, such as chlorine or bromine, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield 3-(difluoromethoxy)-2-fluorobenzaldehyde, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
[3-(Difluoromethoxy)-2-fluorophenyl]methanol has several scientific research applications:
Mechanism of Action
The mechanism by which [3-(difluoromethoxy)-2-fluorophenyl]methanol exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to improved efficacy in its applications . The difluoromethoxy group can also influence the compound’s metabolic stability and bioavailability, making it a valuable component in drug design .
Comparison with Similar Compounds
Similar Compounds
[3-(Trifluoromethoxy)-2-fluorophenyl]methanol: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can result in different chemical properties and reactivity.
[3-(Difluoromethoxy)-2-chlorophenyl]methanol: This compound has a chlorine atom instead of a fluorine atom, which can affect its biological activity and applications.
Uniqueness
[3-(Difluoromethoxy)-2-fluorophenyl]methanol is unique due to the presence of both difluoromethoxy and fluorine groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, particularly in fields where fluorine-containing compounds are sought after for their enhanced stability and activity .
Properties
CAS No. |
1242258-64-5 |
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Molecular Formula |
C8H7F3O2 |
Molecular Weight |
192.13 g/mol |
IUPAC Name |
[3-(difluoromethoxy)-2-fluorophenyl]methanol |
InChI |
InChI=1S/C8H7F3O2/c9-7-5(4-12)2-1-3-6(7)13-8(10)11/h1-3,8,12H,4H2 |
InChI Key |
ZGTXOGNTUUMNGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)F)F)CO |
Purity |
95 |
Origin of Product |
United States |
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